molecular formula C9H21N3 B1352378 N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 864244-66-6

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B1352378
CAS No.: 864244-66-6
M. Wt: 171.28 g/mol
InChI Key: HUGARFACUNSTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 864244-66-6) is a chemical compound with the molecular formula C 9 H 21 N 3 and a molecular weight of 171.28 g/mol . It is offered for research and development purposes. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery . These structures are frequently explored as key scaffolds in the development of novel therapeutic agents due to their ability to modulate biological targets. For instance, substituted piperazines are extensively investigated in the search for new central nervous system (CNS) active compounds and receptor antagonists . The specific research applications for this compound are subject to ongoing investigation by the scientific community. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information, which should be stored sealed in a dry, cool, dark place .

Properties

IUPAC Name

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGARFACUNSTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428455
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864244-66-6
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[3-(4-methylpiperazin-1-yl)propyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution of Piperazine Derivatives

A common approach to synthesize this compound involves the nucleophilic substitution reaction of 4-methylpiperazine with 3-chloropropylamine or related alkyl halides. The reaction typically proceeds under basic conditions to facilitate the displacement of the halide by the piperazine nitrogen.

  • Reaction conditions: Use of bases such as sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at moderate temperatures (50–80°C) to promote substitution.
  • Outcome: Formation of the propan-1-amine side chain attached to the piperazine ring, followed by methylation of the secondary amine to yield the N-methyl derivative.

Reductive Alkylation

Reductive alkylation is another effective method where 3-(4-methylpiperazin-1-yl)propan-1-amine is reacted with formaldehyde or other aldehydes in the presence of a reducing agent such as sodium triacetoxyborohydride.

  • Procedure: The amine and aldehyde form an imine intermediate, which is subsequently reduced to the N-methyl amine.
  • Advantages: This method allows selective methylation of the nitrogen atom without over-alkylation.
  • Applications: Widely used in pharmaceutical intermediate synthesis for α₁-adrenoceptor antagonists and related compounds.

Catalytic Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of nitrile precursors is a robust industrial method to prepare tertiary amines including this compound.

  • Example reaction:

    $$
    \text{3-(4-methylpiperazin-1-yl)propanenitrile} + H_2 \xrightarrow[\text{Methanol}]{\text{Raney Co, 40°C, 10 bar}} \text{this compound}
    $$

  • Catalyst: Raney cobalt or other transition metal catalysts.

  • Conditions: Mild temperature (around 40°C), hydrogen pressure (~10 bar), and methanol as solvent.
  • Yield: Approximately 85% conversion after 2 hours.
  • Benefits: High selectivity and scalability for industrial production.

Multi-Step Synthesis via Protected Intermediates

In some research protocols, the piperazine nitrogen is protected (e.g., as a tert-butyl carbamate) to allow selective functionalization of the propyl side chain before deprotection and methylation.

  • Typical steps:
    • Protection of 4-methylpiperazine nitrogen.
    • Alkylation with 3-bromopropylamine or similar.
    • Deprotection under acidic conditions.
    • Methylation of the free amine.
  • Use: This method is useful for synthesizing derivatives with additional functional groups or for chirally defined compounds.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Nucleophilic substitution 4-methylpiperazine, 3-chloropropylamine, base Simple, direct 70–80 Requires purification to remove side products
Reductive alkylation Aldehyde (formaldehyde), NaBH(OAc)₃ Selective methylation 75–85 Mild conditions, good selectivity
Catalytic hydrogenation 3-(4-methylpiperazin-1-yl)propanenitrile, Raney Co, H₂ High yield, scalable ~85 Industrially preferred
Protected intermediate route Boc-protection, alkylation, deprotection, methylation Allows complex modifications 60–75 Multi-step, more labor-intensive

Research Findings and Notes

  • The catalytic hydrogenation method is favored in industrial settings due to its high yield and operational simplicity under mild conditions.
  • Reductive alkylation offers precise control over methylation, minimizing over-alkylation and side reactions.
  • Protection strategies are employed when additional functionalization or stereochemical control is required.
  • The compound is air sensitive and should be stored in a dry, cool, and well-ventilated environment to maintain stability.
  • Analytical techniques such as NMR, TLC, and mass spectrometry are routinely used to monitor reaction progress and confirm product purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

Mechanism of Action

Mechanism: The compound exerts its effects by being taken up by cells via endocytosis. Once inside the cells, it can inhibit the expression of cellular pluripotency markers, which is crucial in the treatment of certain diseases .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 224456-89-7) introduces an ethyl group, which may improve metabolic stability compared to the methyl analogue .

Pharmacological and Functional Comparisons

Ammoxetine (CAS not provided, –4)

  • Structure : (±)-3-(Benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine.
  • Activity: Potent serotonin-norepinephrine reuptake inhibitor (SNRI) with minimal dopamine transporter affinity.
  • Advantages : Rapid brain penetration and lower hepatotoxicity compared to duloxetine .

Phenothiazine Derivative (CAS 2095-20-7, )

  • Structure: N-Methyl-3-(10H-phenothiazin-10-yl)propan-1-amine.
  • Activity : Antipsychotic agent via dopamine receptor antagonism.
  • Limitations : Higher risk of extrapyramidal side effects compared to piperazine-based amines .

Radiopharmaceutical Analogues ()

  • Example : N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine.
  • Application : Used for Aβ plaque imaging with superior brain clearance compared to [¹⁸F]F-537-Tz .

Biological Activity

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, a compound with the molecular formula C9H21N3C_9H_{21}N_3 and a molecular weight of approximately 171.28 g/mol, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. It has shown promise in several areas, including:

  • Neuropharmacology : The compound exhibits potential as a D3 dopamine receptor agonist, which is significant in the context of neuropsychiatric disorders. Its selectivity for the D3 receptor over other dopamine receptors suggests it could have therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .
  • Cancer Research : Preliminary studies indicate that this compound may have therapeutic potential for gliomas and other types of cancer. Its ability to influence cell signaling pathways and gene expression is critical in modulating tumor growth and progression.
  • Cellular Mechanisms : The compound affects cellular metabolism and function by interacting with various enzymes and proteins. It has been noted to influence cellular uptake mechanisms, leading to its accumulation within cells via endocytosis.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, particularly those related to the synthesis of furan derivatives, which are important in medicinal chemistry.
  • Receptor Agonism : As a selective D3 receptor agonist, it promotes β-arrestin translocation and G protein activation, which are crucial for neurotransmission and neuroprotection .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for its therapeutic application:

PropertyValue
Boiling Point113–114 °C at 13 mm Hg
Density0.924 g/cm³
Storage ConditionsDark place, sealed, 2–8 °C
StabilitySensitive to air; should be stored inertly

Neuroprotective Effects

A study explored the neuroprotective effects of this compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that the compound significantly reduced neurodegeneration markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Cancer Cell Line Studies

In vitro studies on glioma cell lines demonstrated that treatment with this compound inhibited cell proliferation and induced apoptosis. These findings highlight its potential role in cancer therapy by targeting specific signaling pathways associated with tumor growth.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates such as (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine. Key steps include deprotection of dibenzyl groups and coupling reactions with spirocyclic cores. Structural confirmation requires ESI-MS (e.g., m/z 198 [M + H]+ for intermediates) and <sup>1</sup>H NMR (e.g., δ 1.2–3.5 ppm for piperazine protons and methylene groups). These techniques ensure correct molecular weight and stereochemical integrity .

Q. How can researchers validate the purity of this compound in preclinical studies?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. For impurities, employ LC-MS/MS to detect trace by-products (e.g., desmethyl analogs). Cross-validate with ion chromatography to confirm absence of residual salts from synthesis .

Advanced Research Questions

Q. What experimental strategies resolve enantiomeric mixtures of this compound during synthesis?

  • Methodological Answer : Enantiomeric resolution can be achieved via chiral column chromatography (e.g., Chiralpak® AD-H) using hexane/isopropanol (90:10) as the mobile phase. Alternatively, employ kinetic resolution using enantioselective enzymes (e.g., lipases) or diastereomeric salt formation with tartaric acid derivatives. Monitor enantiomeric excess (e.e.) by circular dichroism (CD) or <sup>19</sup>F NMR with chiral shift reagents .

Q. How does the 4-methylpiperazine moiety influence the compound’s pharmacokinetic profile in vivo?

  • Methodological Answer : Conduct radiolabeled tracer studies (e.g., <sup>14</sup>C-labeled compound) to assess absorption, distribution, and metabolism. Use microsomal stability assays (human/rat liver microsomes) to evaluate CYP450-mediated oxidation. The methyl group on piperazine enhances metabolic stability by reducing N-demethylation, as shown in analogs with similar substituents .

Q. What in vitro assays are recommended to evaluate the compound’s interaction with monoamine transporters?

  • Methodological Answer : Perform competitive binding assays using <sup>3</sup>H-labeled serotonin (SERT) or norepinephrine (NET) in transfected HEK293 cells. Measure IC50 values via scintillation counting. For functional activity, use fluorescence-based uptake assays (e.g., FLIPR® Tetra) with synaptosome preparations. Compare selectivity against dopamine transporters (DAT) to rule off-target effects .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported binding affinities for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., CHO-K1 vs. HEK293). Validate receptor expression levels via Western blot or qPCR . If discrepancies persist, perform molecular docking to assess conformational flexibility of the 4-methylpiperazine group, which may alter binding pocket interactions .

Q. What strategies improve yield in large-scale synthesis of this compound?

  • Methodological Answer : Optimize microwave-assisted synthesis for coupling steps (e.g., 100°C, 30 min) to reduce reaction time. Replace traditional column chromatography with continuous flow purification using packed-bed reactors. For intermediates prone to oxidation, introduce inert atmosphere handling (N2/Ar) and stabilize with antioxidants like BHT .

Structural-Activity Relationship (SAR) Considerations

Q. How does substitution on the piperazine ring affect the compound’s biological activity?

  • Methodological Answer : Synthesize analogs with substituents at the 4-position (e.g., ethyl, cyclopropyl) and evaluate via dose-response curves in target assays. The 4-methyl group optimizes lipophilicity (LogP ~2.5) and blood-brain barrier penetration, as shown in dopamine D3 receptor ligands. Bulkier groups reduce solubility, while smaller groups increase metabolic liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.